molecular formula C17H21N3O4 B2660133 N'-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-[(furan-2-yl)methyl]ethanediamide CAS No. 1705037-01-9

N'-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-[(furan-2-yl)methyl]ethanediamide

Cat. No.: B2660133
CAS No.: 1705037-01-9
M. Wt: 331.372
InChI Key: BGAKQQHPBKKHLZ-UHFFFAOYSA-N
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Description

N’-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-[(furan-2-yl)methyl]ethanediamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-[(furan-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Dimethylamino Phenyl Intermediate: This step involves the reaction of 4-(dimethylamino)benzaldehyde with an appropriate reagent to introduce the hydroxyethyl group.

    Coupling with Furan-2-yl Methylamine: The intermediate is then reacted with furan-2-yl methylamine under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-[(furan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogen or nitro groups on the aromatic ring.

Scientific Research Applications

N’-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-[(furan-2-yl)methyl]ethanediamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Material Science: Possible applications in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N’-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-[(furan-2-yl)methyl]ethanediamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N,2-diphenylacetamide
  • N- [4- (1H-benzimidazol-2-yl)phenyl]-N,N-dimethylamine

Uniqueness

N’-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-[(furan-2-yl)methyl]ethanediamide is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for various advanced applications in research and industry.

Properties

IUPAC Name

N'-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-N-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-20(2)13-7-5-12(6-8-13)15(21)11-19-17(23)16(22)18-10-14-4-3-9-24-14/h3-9,15,21H,10-11H2,1-2H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAKQQHPBKKHLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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